molecular formula C13H13N3O4 B2503055 (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034997-29-8

(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2503055
CAS No.: 2034997-29-8
M. Wt: 275.264
InChI Key: MEJQEBQYOMVEQN-ONEGZZNKSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the process by which the compound is made. This could involve various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is reactive and the products formed from such reactions .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. Techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) can be used .

Scientific Research Applications

Synthesis and Structural Elucidation

  • New benzylidene imidazolidine and acridinylidene thiazolidine derivatives, related to the compound , have been synthesized and structurally elucidated. These compounds have shown potential as drugs in infectious diseases, leading to the development of new drugs with synergistic activities (Silva et al., 2001).

Antimicrobial and Anti-Inflammatory Activities

  • A derivative, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, was synthesized and showed promising in vitro anti-breast cancer and anti-inflammatory activities, with non-toxic effects on human blood cells (Uwabagira & Sarojini, 2019).
  • Similarly, other thiazolidine-2,4-dione derivatives showed significant anti-inflammatory activity, emphasizing the therapeutic potential of this chemical class (Santos et al., 2005).

Synthesis Techniques

  • One-pot microwave-assisted procedures have been developed for synthesizing imidazolidine-2,4-dione derivatives, demonstrating efficient and rapid synthesis methods (Brouillette et al., 2007).

Potential in Cancer Treatment

  • The synthesis of imidazolidinone derivatives and their evaluation in antimicrobial activities indicate a potential role in developing new antimicrobial agents, which could be extrapolated to cancer treatment strategies (Sahib, 2018).

Other Applications

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, or other biochemical interactions .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity levels, environmental impact, and precautions to be taken while handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in combination with other compounds for enhanced effects .

Properties

IUPAC Name

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-11(4-3-10-2-1-5-20-10)15-7-9(8-15)16-12(18)6-14-13(16)19/h1-5,9H,6-8H2,(H,14,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJQEBQYOMVEQN-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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